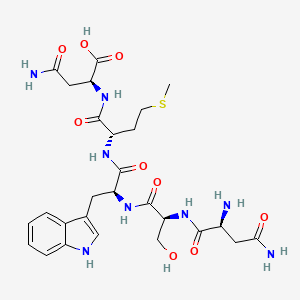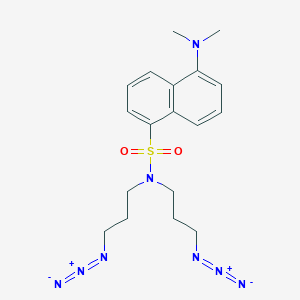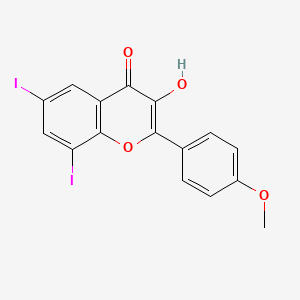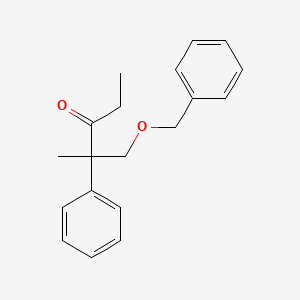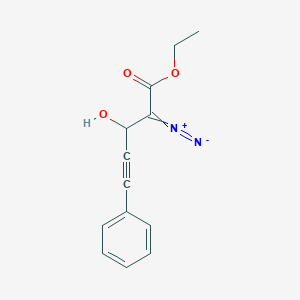![molecular formula C17H12INO2 B14201509 2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one CAS No. 887647-04-3](/img/structure/B14201509.png)
2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of an iodo group at the 6th position of the benzopyran ring and an aminophenyl group attached via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-iodo-2-hydroxyacetophenone and 4-aminobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-iodo-2-hydroxyacetophenone and 4-aminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the benzopyran ring with the ethenyl linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodo group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzopyran derivatives with various functional groups.
Applications De Recherche Scientifique
2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Material Science: It is explored for its use in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular signaling pathways, such as kinases and transcription factors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and oxidative stress, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(4-Aminophenyl)ethenyl]-4H-1-benzopyran-4-one: Lacks the iodo group at the 6th position, resulting in different reactivity and applications.
2-[2-(4-Nitrophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one: Contains a nitro group instead of an amino group, leading to different chemical properties and biological activities.
Uniqueness
2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one is unique due to the presence of both the iodo and aminophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.
Propriétés
Numéro CAS |
887647-04-3 |
|---|---|
Formule moléculaire |
C17H12INO2 |
Poids moléculaire |
389.19 g/mol |
Nom IUPAC |
2-[2-(4-aminophenyl)ethenyl]-6-iodochromen-4-one |
InChI |
InChI=1S/C17H12INO2/c18-12-4-8-17-15(9-12)16(20)10-14(21-17)7-3-11-1-5-13(19)6-2-11/h1-10H,19H2 |
Clé InChI |
BPBMAJAZUBZQED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=O)C3=C(O2)C=CC(=C3)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
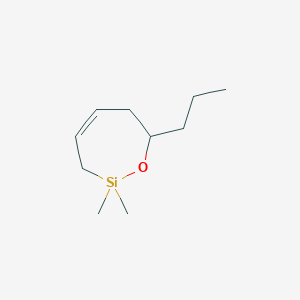
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
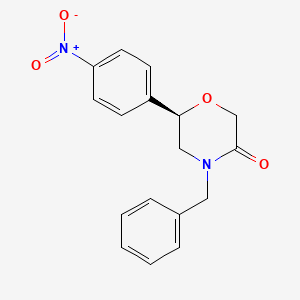
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
